molecular formula C11H9N B1254411 9H-Pyrrolo[1,2-a]indole CAS No. 247-66-5

9H-Pyrrolo[1,2-a]indole

Cat. No.: B1254411
CAS No.: 247-66-5
M. Wt: 155.2 g/mol
InChI Key: JGCYQWJGSSQVSZ-UHFFFAOYSA-N
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Description

9H-Pyrrolo[1,2-a]indole is a privileged tricyclic nitrogen-containing heterocycle of significant interest in medicinal chemistry and organic synthesis. This scaffold is a fundamental structure found in numerous natural products and bioactive compounds, serving as a versatile building block for drug discovery . Its broad research value stems from its presence in compounds exhibiting a diverse range of potent pharmacological activities, including antitumor , antimalarial , antiparasitic , and anti-HIV properties . Furthermore, it acts as a protein kinase C inhibitor and a sphingosine-1 phosphate (S1P1) receptor antagonist , highlighting its utility in developing therapies for cancer and various other diseases. Recent synthetic methodologies continue to underscore the importance of this core structure. A notable Calcium(II)-catalyzed [2+3] annulation of enynones with tryptamines has been developed as a sustainable and atom-economic route to access this compound frameworks with broad functional group tolerance, demonstrating the compound's relevance in modern green chemistry approaches . Other established synthetic strategies include intramolecular Wittig reactions and phosphine-promoted tandem Michael addition/intramolecular Wittig reactions . The scaffold is also a direct precursor to 9H-pyrrolo[1,2-a]indol-9-one (fluorazone), which itself demonstrates cytotoxic activity and is the core framework of cytostatic mitomycin derivatives . Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-pyrrolo[1,2-a]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCYQWJGSSQVSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N3C1=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10574146
Record name 9H-Pyrrolo[1,2-a]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247-66-5
Record name 9H-Pyrrolo[1,2-a]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 9h Pyrrolo 1,2 a Indole and Its Derivatives

Classical Approaches to the Pyrrolo[1,2-a]indole Skeleton

The foundational methods for constructing the 9H-pyrrolo[1,2-a]indole core have traditionally relied on cyclization and annulation reactions, often employing strong acids or bases and thermal conditions.

Cyclization Strategies for Pyrrolo[1,2-a]indole Formation

Cyclization reactions are a cornerstone in the synthesis of 9H-pyrrolo[1,2-a]indoles, typically involving the formation of a key single bond to close the final ring of the tricyclic system. One classical approach involves the cyclization of 2-(1H-pyrrol-1-yl)benzoic acids and their corresponding amides. researchgate.net This strategy relies on the intramolecular reaction between the pyrrole (B145914) ring and the functional group on the appended phenyl ring to forge the pyrrolo[1,2-a]indole skeleton.

Another established cyclization method is the Wolff-Kishner reduction of 9H-pyrrolo[1,2-a]indol-9-one precursors. researchgate.net This reaction, while technically a reduction, facilitates the formation of the core this compound structure from an oxidized derivative. Additionally, intramolecular cyclization of intermediates formed from the reaction of 2-(pyrrol-1-yl)benzaldehydes with aryl amines can yield 9-arylamino-9H-pyrrolo[1,2-a]indoles. researchgate.net

A notable example of a classical cyclization involves the reaction of indole-2-carboxaldehyde with vinyltriphenylphosphonium bromide in the presence of sodium hydride, which furnishes the unsubstituted this compound. aablocks.com This reaction proceeds through an initial Wittig-type reaction followed by an intramolecular cyclization.

Annulation Reactions in this compound Synthesis

Annulation reactions, which involve the formation of two new bonds and a new ring in a single operation, are powerful tools for the synthesis of 9H-pyrrolo[1,2-a]indoles. A common strategy is the [3+2] annulation between indoles and α,β-unsaturated ketones, such as chalcones. dntb.gov.ua This reaction can be promoted by Brønsted acids like hydrochloric acid and proceeds via a Michael addition of the indole (B1671886) to the chalcone, followed by an intramolecular cyclization and dehydration. aablocks.com

The reaction of indoline-2-carboxylic acids with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in acetic anhydride (B1165640) at elevated temperatures also leads to the formation of polysubstituted 9H-pyrrolo[1,2-a]indoles. aablocks.com This transformation involves a complex cascade of reactions, including acylation, cycloaddition, and subsequent rearrangements to afford the final tricyclic product.

Starting MaterialsReagents/ConditionsProduct TypeYield (%)
Indole-2-carboxaldehyde, Vinyltriphenylphosphonium bromideSodium HydrideUnsubstituted this compound58
4,6-dimethoxy-3-methyl-1H-indole, Chalcone derivativesHydrochloric AcidSubstituted 9H-pyrrolo[1,2-a]indolesup to 95
Indoline-2-carboxylic acids, Dimethyl acetylenedicarboxylate (DMAD)Acetic Anhydride, 120 °CPolysubstituted 9H-pyrrolo[1,2-a]indoles71-89

Modern Advancements in this compound Synthesis

Contemporary synthetic efforts have focused on developing more efficient, selective, and environmentally benign methods for the construction of the this compound core. These advancements often leverage the power of catalysis.

Transition Metal-Catalyzed Syntheses of this compound

Transition metals have emerged as versatile catalysts for the synthesis of 9H-pyrrolo[1,2-a]indoles, enabling a variety of novel transformations. Copper(II) triflate (Cu(OTf)₂) has been effectively used to catalyze a tandem Friedel-Crafts alkylation/annulation reaction between N-unprotected indoles and 1,2-dicarbonyl-3-enes, affording a range of 9H-pyrrolo[1,2-a]indoles in moderate to good yields. aablocks.comacs.org This reaction is proposed to proceed through an intermolecular Friedel-Crafts alkylation, followed by annulation and isomerization. aablocks.com Silver and zinc triflates have also been shown to catalyze this transformation, albeit with lower efficiency. aablocks.com

Silver-mediated oxidative phosphinoylation of N-propargyl-substituted indoles provides a direct route to 2-phosphinoyl-9H-pyrrolo[1,2-a]indoles. acs.orgnih.gov This process involves a cascade of C-P bond formation, cyclization, and isomerization in a single step under mild conditions. acs.orgnih.gov Similarly, copper(II) sulfate (B86663) has been employed in the tandem radical cyclization of diphenylphosphine (B32561) oxide with 1-(3-arylprop-2-yn-1-yl)-1H-indoles to yield 2-phosphinoyl-9H-pyrrolo[1,2-a]indoles. aablocks.com

Rhodium(III) catalysts have been utilized in a regioselective [3+2] annulation strategy for the synthesis of 3H-pyrrolo[1,2-a]indol-3-ones, which can then be converted to this compound derivatives. researchgate.net Furthermore, palladium catalysis has been explored in reactions such as the aryl-furanylation of alkenes, which can be adapted for the synthesis of complex heterocyclic systems including pyrroloindoles. acs.org

CatalystReactantsProductYield (%)
Cu(OTf)₂N-unprotected indoles, 1,2-dicarbonyl-3-enes9H-pyrrolo[1,2-a]indoles with a carbonyl group38-87
Ag(I) saltN-propargyl-substituted indoles, H-phosphonates2-phosphinoyl-9H-pyrrolo[1,2-a]indoles-
CuSO₄1-(3-arylprop-2-yn-1-yl)-1H-indoles, Diphenylphosphine oxide2-phosphinoyl-9H-pyrrolo[1,2-a]indoles38-76
Rh(III)-3H-pyrrolo[1,2-a]indol-3-ones-

Organocatalytic Methods for this compound Construction

Organocatalysis has provided a valuable metal-free alternative for the synthesis of 9H-pyrrolo[1,2-a]indoles. Brønsted acidic ionic liquids, such as 1-butane sulfonic acid-3-methylimidazolium tosylate, have been shown to efficiently catalyze the reaction between indoles and chalcones under solvent-free conditions. researchgate.netthieme-connect.com This method proceeds through a Michael addition followed by an annulation induced by the elimination of a water molecule. researchgate.netthieme-connect.com

Furthermore, a Brønsted acid-catalyzed cascade reaction involving a Friedel-Crafts alkenylation followed by a 1,6-addition and condensation has been developed to access highly functionalized 9H-pyrrolo[1,2-a]indoles. nih.gov Amine catalysts, such as piperidine, have been used in the synthesis of dihydro-1H-imidazo[1,2-a]indol-2(3H)-one derivatives, which can be subsequently converted to this compound-3-carboxamides in acidic media. aablocks.com

CatalystReaction TypeSubstratesYield (%)
Brønsted acidic ionic liquidMichael addition/annulationIndoles, ChalconesSatisfactory yields
PiperidineMulti-step synthesis-Good yields for initial step
p-Toluenesulfonic acid (p-TSA)Isomerization3H-pyrrolo[1,2-a]indoles-

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of 9H-pyrrolo[1,2-a]indoles, aiming for more sustainable and environmentally friendly processes. A notable example is the development of a calcium(II)-catalyzed [2+3] annulation reaction of tryptamines and enynones. rsc.orgresearchgate.net This method is atom-economic and utilizes a non-toxic, earth-abundant metal catalyst. researchgate.net

Metal- and solvent-free synthesis of this compound scaffolds from indoles and chalcones at elevated temperatures represents another green approach. dntb.gov.ua The use of a Brønsted acidic ionic liquid as a recyclable catalyst in this transformation further enhances its green credentials, with water being the only byproduct. thieme-connect.com

Visible-light photocatalysis has also emerged as a green tool for these syntheses. A photocatalytic asymmetric reaction has been reported for the construction of the pyrroloindole skeleton. researchgate.net Additionally, a visible-light-promoted cascade radical annulation of N-propargyl indoles and sulfonyl chlorides, using fac-Ir(bpy)₃ as a photocatalyst, provides access to 2-sulfonated 9H-pyrrolo[1,2-a]indoles, avoiding the need for an excess of chemical oxidants. aablocks.com

ApproachKey FeaturesReagents/Catalysts
Calcium(II)-CatalysisAtom-economic, non-toxic catalystCa(II) salt
Metal- and Solvent-FreeEnvironmentally benign conditionsHeat, Brønsted acidic ionic liquid
Visible-Light PhotocatalysisAvoids harsh oxidants, uses light energyfac-Ir(bpy)₃

Radical-Mediated Cyclization and Cascade Processes for this compound

Radical-mediated reactions have emerged as a powerful tool for the construction of complex molecular architectures, and the synthesis of 9H-pyrrolo[1,2-a]indoles is no exception. These methods often involve cascade processes where a single initiation event triggers a sequence of bond-forming reactions, leading to the rapid assembly of the tricyclic core.

A notable example involves the visible-light-catalyzed tandem radical cyclization of N-propargylindoles with acyl chlorides. nih.govacs.org This method provides access to 2-acyl-9H-pyrrolo[1,2-a]indoles through a sequence involving the addition of an acyl radical to the alkyne, followed by intramolecular cyclization onto the indole ring and subsequent isomerization. nih.govacs.org The reaction proceeds under mild conditions and demonstrates a radical pathway, though not predominantly a radical chain process. nih.govacs.org

Furthermore, a visible-light-induced, transition-metal-free strategy has been developed for the synthesis of 2-acylated 9H-pyrrolo[1,2-a]indoles. nih.gov This method employs acyl oxime esters as radical precursors. The process is initiated by a nitrogen-centered radical that mediates the cleavage of the C-C σ-bond in the acyl oxime ester, generating an acyl radical which then participates in a tandem acylation/cyclization with N-propargylindoles. nih.gov

Silver- and copper-mediated radical cyclizations have also been reported. A silver-mediated oxidative phosphinoylation of N-propargyl-substituted indoles with diphenylphosphine oxide constructs 2-phosphinoyl-9H-pyrrolo[1,2-a]indoles. acs.org This one-step process involves C-P bond formation, cyclization, and isomerization under mild conditions. acs.org Similarly, a copper(II)-catalyzed tandem radical cyclization of 1-(3-arylprop-2-yn-1-yl)-1H-indoles with diphenylphosphine oxide, using K₂S₂O₈ as an oxidant, also yields 2-phosphinoyl-9H-pyrrolo[1,2-a]indoles. aablocks.com

A carbon-centered radical cyclization of N-propargyl indoles has been achieved through the decarboxylation of α-keto acids in the presence of a silver catalyst, leading to C-acylated pyrrolo[1,2-a]indoles. researchgate.net Additionally, a three-component reaction of aryldiazonium tetrafluoroborates, sulfur dioxide, and 1-(prop-2-yn-1-yl)indoles proceeds under catalyst-free conditions to yield sulfonated 9H-pyrrolo[1,2-a]indoles via a tandem radical process. researchgate.net

Table 1: Examples of Radical-Mediated Syntheses of 9H-Pyrrolo[1,2-a]indoles
ReactantsCatalyst/ReagentProductKey FeaturesReference
N-propargylindoles, Acyl chloridesVisible light2-Acyl-9H-pyrrolo[1,2-a]indolesTandem radical cyclization nih.govacs.org
N-propargylindoles, Sulfonyl hydrazidesNaI, TBHP2-Sulfonated-9H-pyrrolo[1,2-a]indolesCascade radical addition/cyclization/isomerization rsc.orgaablocks.com
N-propargylindoles, Acyl oxime estersVisible light2-Acylated-9H-pyrrolo[1,2-a]indolesTransition-metal-free, nitrogen-centered radical initiation nih.gov
N-propargylindoles, Diphenylphosphine oxideAgOAc2-Phosphinoyl-9H-pyrrolo[1,2-a]indolesSilver-mediated oxidative phosphinoylation acs.org
1-(3-Arylprop-2-yn-1-yl)-1H-indoles, Diphenylphosphine oxideCuSO₄, K₂S₂O₈2-Phosphinoyl-9H-pyrrolo[1,2-a]indolesCopper-catalyzed tandem radical cyclization aablocks.com

Phosphine-Promoted Reactions for this compound Synthesis

Phosphine-promoted reactions represent another significant strategy for the synthesis of the this compound scaffold. These reactions often proceed via an intramolecular Wittig reaction, providing a powerful method for ring construction.

A prominent example is the reaction of 1H-indole-2-carbaldehydes with allenoates, promoted by a phosphine (B1218219). acs.orgnih.gov This reaction proceeds through a tandem Michael addition/intramolecular Wittig sequence, affording a variety of substituted this compound derivatives in moderate to excellent yields. acs.orgnih.gov This halide- and base-free methodology is efficient for creating these tricyclic nitrogen-containing heterocycles. acs.orgnih.gov The proposed mechanism involves the formation of a phosphorus ylide intermediate, which undergoes an intramolecular Wittig reaction to form the pyrrole ring, followed by isomerization to the final this compound product. acs.org

This phosphine-promoted methodology has been extended to a catalytic version. nih.govacs.org By employing a silane (B1218182) and a catalytic amount of bis(4-nitrophenyl)phosphate, the in situ reduction of the phosphine oxide byproduct is achieved, allowing the reaction to be catalytic in phosphine. nih.govacs.org This catalytic protocol is applicable to the synthesis of a wide range of functionalized 9H-pyrrolo[1,2-a]indoles and related pyrrolizines with good yields. nih.govacs.org

The classical approach, developed earlier, involves the reaction of indole-2-carboxaldehyde with vinyltriphenylphosphonium bromide in the presence of a base like sodium hydride to furnish the unsubstituted this compound. aablocks.com It was noted that the initially formed 3H-isomer readily isomerizes to the more stable 9H-isomer. aablocks.com

Table 2: Phosphine-Promoted Syntheses of 9H-Pyrrolo[1,2-a]indoles
ReactantsPromoter/CatalystReaction TypeYieldsReference
1H-Indole-2-carbaldehydes, AllenoatesStoichiometric PPh₃Michael addition/Intramolecular Wittig32-88% acs.orgnih.gov
1H-Indole-2-carbaldehydes, AllenoatesCatalytic Phosphine, Silane, Bis(4-nitrophenyl)phosphateUmpolung addition/Intramolecular Wittig70-98% nih.govacs.org
Indole-2-carboxaldehyde, Vinyltriphenylphosphonium bromideNaHIntramolecular Wittig58% aablocks.com

Asymmetric Synthesis of Chiral this compound Architectures

The development of asymmetric methods to access chiral this compound derivatives is of significant interest due to the prevalence of such scaffolds in biologically active molecules. These strategies can be broadly categorized into enantioselective and diastereoselective approaches.

Enantioselective Approaches to this compound Derivatives

Enantioselective syntheses aim to produce one enantiomer of a chiral product in excess. Several catalytic asymmetric methods have been developed for the construction of the pyrrolo[1,2-a]indole core.

One such approach is the visible light photocatalytic asymmetric [3+2] cycloaddition between silyl-indole derivatives and α,β-unsaturated N-acyl oxazolidinones. rsc.org This method merges photocatalysis with Lewis acid catalysis to achieve both diastereoselective and enantioselective synthesis of pyrrolo[1,2-a]indoles. rsc.org

Another powerful strategy involves the use of bifunctional tertiary amine catalysts. A [3+2] annulation of 2-nitrovinylindoles with azlactones, catalyzed by a bifunctional tertiary amine in combination with DABCO, provides a range of pyrrolo[1,2-a]indoles in good yields with high diastereo- and enantioselectivities. rsc.org This reaction proceeds via a cascade Michael addition and intramolecular acylation. rsc.org

Organocatalytic asymmetric synthesis has also been employed. For instance, the one-pot Michael/hemiaminalization/oxidation sequence starting from α,β-unsaturated aldehydes and indole derivatives can lead to 1H-pyrrolo[1,2-a]indol-3(2H)-ones with high enantiomeric excess. researchgate.net

A catalytic asymmetric [3+2] cyclodimerization of 3-alkyl-2-vinylindoles has been developed to construct the pyrrolo[1,2-a]indole scaffold with three contiguous stereocenters in a highly diastereo- and enantioselective manner. researchgate.net This reaction highlights the use of 2-vinylindoles as nitrogen-carbon-carbon building blocks in asymmetric synthesis. researchgate.net

Diastereoselective Syntheses Involving the this compound Core

Diastereoselective syntheses are crucial when creating molecules with multiple stereocenters. Several methods have been reported for the diastereoselective construction of the this compound framework.

A ruthenium-catalyzed one-pot reaction provides a highly regio- and diastereoselective synthesis of pyrrolo[1,2-a]indoles through a cascade C-H functionalization/annulation process. rsc.orgnih.gov This methodology allows for the formation of dual C-C bonds consecutively. rsc.orgnih.gov

An intramolecular Friedel-Crafts alkylation of N-acyl indoles offers a general and catalytic method for the diastereoselective synthesis of functionalized 1H-pyrrolo[1,2-a]indoles, which can be precursors to the 9H-isomers. acs.org This reaction can achieve high diastereoselectivities (up to >25:1 dr). acs.org

Furthermore, the intermolecular diastereoselective and enantioselective synthesis of pyrrolo[1,2-a]indoles has been achieved through a [3+2] cycloaddition reaction that combines photocatalysis and Lewis acid catalysis. researchgate.netrsc.org This approach allows for the controlled formation of multiple stereocenters.

In some cases, diastereoselectivity can be influenced by the choice of catalyst. For example, in the reaction of certain alcohols and esters to form pyrroloindoles, Cu(OTf)₂ was found to give excellent diastereoselectivity, while other Lewis acids were less effective. researchgate.net

Table 3: Asymmetric Syntheses of this compound Derivatives
Reaction TypeCatalyst/MethodKey FeaturesStereoselectivityReference
[3+2] CycloadditionVisible light photocatalysis and Lewis acid catalysisIntermolecular, enantioselective, and diastereoselectiveNot specified rsc.org
[3+2] AnnulationBifunctional tertiary amine and DABCOCascade Michael addition/intramolecular acylationHigh dr and ee rsc.org
[3+2] CyclodimerizationAsymmetric catalysisForms three contiguous stereocentersUp to >95:5 dr, 98:2 er researchgate.net
C-H Functionalization/Annulation[Ru(p-cymene)Cl₂]₂Regio- and diastereoselectiveHigh dr rsc.orgnih.gov
Intramolecular Friedel-CraftsCatalyticDiastereoselectiveUp to >25:1 dr acs.org

Solid-Phase Synthesis Techniques for this compound Scaffolds

Solid-phase synthesis offers a powerful platform for the generation of libraries of compounds for high-throughput screening. While specific examples focusing solely on the this compound core are less common, the principles have been applied to related pyrrole-fused systems.

A versatile combinatorial approach has been developed for the synthesis of various pyrrole-containing heterocyclic libraries on a solid support. acs.org This methodology utilizes a polystyrene-supported selenium resin and involves a sequence of reactions including electrophilic addition, 1,3-dipolar cycloaddition, and subsequent functionalization steps to build complex scaffolds like 1,3-dioxo-2,3,5,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazoles and 1,4-dioxo-1,2,3,4,6,8a-hexahydropyrrolo[1,2-a]pyrazines. acs.org The advantages of this solid-phase approach include a straightforward synthetic sequence, the use of a stable supported reagent, and the high purity of the final products, which are amenable to library construction. acs.org While not directly yielding 9H-pyrrolo[1,2-a]indoles, this work demonstrates the potential of solid-phase techniques for creating related fused pyrrole systems.

Isomerization Pathways to Stable this compound

The this compound is generally the most stable isomer of the pyrrolo[1,2-a]indole system. aablocks.com In many synthetic routes, other isomers, such as the 1H- or 3H-isomers, are formed initially and then isomerize to the more stable 9H-form. aablocks.com

This isomerization can occur under various conditions. For instance, in the phosphine-promoted synthesis from indole-2-carboxaldehydes, the initially formed 3H-isomer readily converts to the 9H-isomer in situ. aablocks.comacs.org Similarly, in certain organocatalytic reactions, the 3H-isomer can be stable enough for purification but will isomerize to the 9H-isomer in solution (e.g., in CDCl₃) at room temperature over time. aablocks.com This transformation can be accelerated by the presence of a strong acid like p-toluenesulfonic acid (p-TSA). aablocks.com

In some radical cyclization reactions, the final step is proposed to be the isomerization of a less stable intermediate to the thermodynamically favored this compound. aablocks.comacs.org For example, after the cyclization and an oxidation step, the 3H-isomer can undergo isomerization to yield the final product. aablocks.com

The isomerization of a 9-chloro-3H-pyrrolo[1,2-a]indole-2,3-dicarboxylate to the corresponding this compound has been observed upon refluxing in toluene, further highlighting the thermodynamic preference for the 9H-isomer. aablocks.com

This inherent tendency to form the stable 9H-isomer is a key feature in many synthetic strategies, often simplifying the final purification step as the reaction mixture naturally converges to the most stable product.

Reactivity and Reaction Mechanisms of 9h Pyrrolo 1,2 a Indole

Electrophilic Aromatic Substitution Reactions of 9H-Pyrrolo[1,2-a]indole

The indole (B1671886) nucleus within the this compound system is inherently electron-rich, making it susceptible to electrophilic aromatic substitution. The C3 position of the indole ring is the most reactive site for such substitutions, being significantly more reactive than benzene (B151609). wikipedia.orgnih.gov This high reactivity is attributed to the ability of the nitrogen atom's lone pair to stabilize the intermediate carbocation formed during the reaction. wikipedia.org

In the context of the fused pyrrolo[1,2-a]indole system, electrophilic substitution patterns can be influenced by the substituents present on the rings. For instance, BN-fused indole analogs have been shown to undergo electrophilic aromatic substitution with the same regioselectivity as their carbon-based counterparts. nih.gov Competition experiments have even suggested that N-t-Bu-BN-indole is more nucleophilic in these reactions than N-t-Bu-indole. nih.gov

Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. For example, intramolecular Friedel-Crafts acylation is a method used in the synthesis of 9H-pyrrolo[1,2-a]indol-9-ones. Similarly, copper-catalyzed Friedel-Crafts alkylation/annulation cascade reactions of substituted indoles with 1,2-dicarbonyl-3-enes provide an efficient route to construct diverse 9H-pyrrolo[1,2-a]indoles. nih.gov Brønsted acid-catalyzed cascade reactions, involving a Friedel-Crafts alkenylation, have also been developed for the synthesis of highly functionalized 9H-pyrrolo[1,2-a]indoles. rsc.org

Nucleophilic Additions to this compound Systems

Nucleophilic addition reactions are a key strategy for the functionalization of the this compound core, often as part of cascade or tandem processes that build the heterocyclic system. These reactions typically involve the addition of a nucleophile to an electrophilic site, which can be an iminium ion or an activated double bond.

A common synthetic approach involves the Michael addition of an indole derivative to an α,β-unsaturated ketone (chalcone). This is followed by an intramolecular cyclization, where the indole nitrogen acts as a nucleophile, attacking a carbonyl group to form the pyrrole (B145914) ring of the final product. aablocks.comresearchgate.netdntb.gov.ua This process can be promoted by acids or occur under metal- and solvent-free conditions. researchgate.netdntb.gov.ua

Phosphine-catalyzed reactions also play a significant role. For instance, a phosphine-promoted Michael addition/intramolecular Wittig reaction between 1H-indole-2-carbaldehydes and allenoates provides an efficient route to 9H-pyrrolo[1,2-a]indoles. aablocks.comresearchgate.net A catalytic version of this umpolung addition/intramolecular Wittig reaction has also been developed. nih.gov

Furthermore, Lewis acid-catalyzed sequential intermolecular nucleophilic addition and carbocyclization of propargylic alcohols with 2-ethynylanilines have been used to construct the 1H-pyrrolo[1,2-a]indole scaffold. wiley.com

Cycloaddition Reactions Involving the this compound Core

Cycloaddition reactions are powerful tools for the construction of the polycyclic framework of this compound and its derivatives. These reactions allow for the rapid assembly of complex ring systems with high stereocontrol.

Diels-Alder Reactivity of this compound

The Diels-Alder reaction, a [4+2] cycloaddition, has been utilized in the synthesis of precursors to pyrrolo[1,2-a]indole-related structures. For example, 3-(N-Benzyl-2-pyrrolyl)acrylates and 4-(pyrrol-2-yl)butenones undergo a highly endo-selective Diels-Alder cycloaddition with maleimides to furnish octahydropyrrolo[3,4-e]indoles. researchgate.netbeilstein-journals.orgresearchgate.net These adducts can then be further transformed into more complex polycyclic systems. beilstein-journals.orgresearchgate.net The reactivity in these cycloadditions can be influenced by the electronic properties of the diene; electron-donating substituents on the diene generally enhance the reaction rate. beilstein-journals.org Aromatization of the resulting cycloadducts can lead to the formation of tetrahydropyrrolo[3,4-e]indole-1,3-diones. beilstein-journals.orgresearchgate.net

A biomimetic approach featuring a formal [3+2] cycloaddition and a Diels-Alder reaction has been detailed in the total synthesis of flinderole alkaloids. acs.org

1,3-Dipolar Cycloadditions with this compound

1,3-Dipolar cycloadditions are a versatile method for synthesizing five-membered rings and have been applied to the construction of the pyrrolo[1,2-a]indole system. In one notable example, isatin-N-acetic acids are treated with acetic anhydride (B1165640) to form mesoionic intermediates in situ. acs.orgacs.org These intermediates then undergo a 1,3-dipolar cycloaddition with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to yield dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylates. acs.orgacs.org The reaction is general for a range of substituted isatins. acs.org

This type of reaction has also been explored in the synthesis of related fused heterocyclic systems. For instance, intramolecular 1,3-dipolar cycloadditions of dihydroimidazolium ylides have been used to synthesize imidazo[1,2-a]indoles. rsc.org Additionally, three-component 1,3-dipolar cycloadditions have been developed to access functionalized spirooxindoles fused to other heterocyclic rings. mdpi.com

[3+2] Annulation and Cyclodimerization Reactions

[3+2] Annulation reactions provide a direct and efficient route to the five-membered pyrrole ring of the this compound core. A variety of substrates and catalysts have been employed for this purpose.

One common strategy involves the reaction of indoles with α,β-unsaturated ketones. dntb.gov.uarsc.org This direct [3+2] annulation allows for the assembly of densely substituted pyrrolo[1,2-a]indoles. rsc.org The reaction mechanism typically proceeds through a Michael addition followed by an intramolecular cyclization and dehydration. aablocks.com

Transition metal catalysts are frequently used to facilitate these annulations. For example, an Rh(III)-catalyzed [3+2] annulation of indoles with 1,3-diynes has been reported. nih.gov Similarly, an Ir(III)-catalyzed [3+2] annulation provides access to pyrrolo[1,2-a]indole derivatives. ucl.ac.uk Copper-catalyzed tandem radical cyclization of N-substituted indole-3-aldehydes with aryl alkenes also yields pyrrolo[1,2-a]indole scaffolds through a [3+2] cycloaddition. acs.org

Organocatalytic methods have also been developed. A bifunctional tertiary amine, in combination with DABCO, catalyzes the [3+2] annulation of 2-nitrovinylindoles with azlactones to produce chiral pyrrolo[1,2-a]indoles with high diastereo- and enantioselectivities. rsc.org

Brønsted acids can also catalyze the [3+2] cyclodimerization of 3-alkyl-2-vinylindoles, leading to the diastereoselective construction of a pyrroloindole framework. acs.org

The table below summarizes various [3+2] annulation reactions for the synthesis of 9H-pyrrolo[1,2-a]indoles.

ReactantsCatalyst/PromoterProductReference
Indoles and α,β-unsaturated ketonesAcidDensely substituted pyrrolo[1,2-a]indoles rsc.org
Indoles and 1,3-diynesRh(III) catalystPyrrolo[1,2-a]indol-3-ones nih.gov
Indoles and alkynesIr(III) catalystPyrrolo[1,2-a]indole derivatives ucl.ac.uk
1-(2-oxo-2-phenylethyl)-1H-indole-3-aldehyde and arylalkeneCopper/DTBPPyrrolo[1,2-a]indole derivatives acs.org
2-Nitrovinylindoles and azlactonesBifunctional tertiary amine/DABCOChiral pyrrolo[1,2-a]indoles rsc.org
3-Alkyl-2-vinylindolesBrønsted acidPyrroloindole framework acs.org

Functionalization of the Pyrrolo[1,2-a]indole Scaffold

Once the core this compound skeleton is formed, further functionalization can be achieved through various reactions. For example, N-arylation and other substitution reactions can be performed, often facilitated by a base like cesium carbonate. Oxidation and reduction reactions are also common transformations.

Post-functionalization strategies, such as the Suzuki cross-coupling reaction, have been developed to obtain more complex, polycyclic structures from the pyrrolo[1,2-a]indole core. aablocks.com The presence of functional groups like halogens on the scaffold allows for further modifications through cross-coupling reactions. wiley.comnih.gov For instance, halo-substituted 1H-pyrrolo[1,2-a]indole derivatives can serve as handles for such transformations. wiley.com

The functionalization can also be directed to specific positions. For example, 2-phosphinoyl-9H-pyrrolo[1,2-a]indoles can be synthesized via a copper(II)-catalyzed tandem radical cyclization. aablocks.com Additionally, MeOTf-induced annulation of N-(2-cyanoaryl)indoles can lead to functionalized indolo[1,2-a]indol-10-imines. acs.org

The table below provides examples of functionalization reactions on the pyrrolo[1,2-a]indole scaffold.

Starting MaterialReagentsProductReference
9H-Pyrrolo[1,2-a]indol-9-one derivativetert-butyl hydroperoxide (TBHP)Oxidized product
9H-Pyrrolo[1,2-a]indol-9-one derivativeSodium borohydrideReduced product
Halo-substituted 1H-pyrrolo[1,2-a]indole-Cross-coupling products wiley.com
N-(2-Cyanoaryl)indolesMeOTf(Z)-N,11-Dimethyl-10H-indolo[1,2-a]indol-10-imine acs.org

C-H Activation Strategies for this compound Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, including the this compound core. nih.gov This approach avoids the pre-functionalization often required in traditional cross-coupling reactions, offering a more direct route to modify the scaffold. nih.gov

Transition-metal catalysis, particularly with palladium, has been instrumental in achieving site-selective C-H functionalization of the indole framework. nih.gov By employing directing groups, specific C-H bonds can be targeted for activation. For instance, directing groups at the C3-position of an indole can facilitate C2- or C4-functionalization. nih.gov While much of the research has focused on the more nucleophilic pyrrole moiety, functionalization of the less reactive C4–C7 positions on the benzenoid ring remains a significant area of investigation. nih.govfrontiersin.org

Recent methodologies have demonstrated the utility of iridium(III) catalysis in the divergent synthesis of functionalized alkenes and pyrrolo[1,2-a]indole derivatives. ucl.ac.uk This temperature-controlled process involves a C–H alkenylation/directing group migration at lower temperatures, while at higher temperatures, an intramolecular cyclization leads to the formation of the this compound system. ucl.ac.uk Mechanistic studies suggest that the C-H bond cleavage is not the rate-limiting step in this transformation. ucl.ac.uk

Furthermore, the development of electrophilic indole and pyrrole reagents, such as IndoleBX and PyrroleBX, which are stable benziodoxolone-based hypervalent iodine compounds, has opened new avenues for C-H functionalization. epfl.ch These reagents, which exhibit reversed reactivity (umpolung), can be used in rhodium- and ruthenium-catalyzed C-H heteroarylation of arenes. epfl.ch

Cross-Coupling Reactions of this compound Derivatives

Cross-coupling reactions are a cornerstone of modern organic synthesis, and they have been effectively applied to the modification of the this compound scaffold. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a metal catalyst, most commonly palladium.

A notable application of cross-coupling is the post-functionalization of this compound derivatives. For example, a Suzuki cross-coupling has been developed to introduce further diversity into the this compound system. aablocks.com Additionally, halo-substituted 1H-pyrrolo[1,2-a]indole derivatives can serve as valuable handles for subsequent cross-coupling reactions, allowing for the introduction of various substituents. wiley.com

The synthesis of N-arylindoles, which can be precursors to this compound systems, has been achieved through various cross-coupling methods. nih.gov Copper-catalyzed N-arylation of indoles with aryl iodides has been shown to be effective. nih.gov Palladium-catalyzed reactions have also been extensively studied, although they can sometimes lead to mixtures of N-, C2-, and C3-arylated products. nih.gov

Sulfonylation and Phosphinoylation Reactions

The introduction of sulfonyl and phosphinoyl groups into the this compound framework is of significant interest due to the unique properties these functional groups impart.

Sulfonylation:

Catalyst/ReagentReactantsProductYieldReference
Ag-promotedN-propargyl indoles, arylsulfinic acids2-sulfonated-9H-pyrrolo[1,2-a]indolesGood researchgate.net
NaI-catalyzedN-propargyl-substituted indoles, sulfonyl hydrazides2-sulfonated 9H-pyrrolo[1,2-a]indolesModerate to good rsc.org
Catalyst-freeAryldiazonium tetrafluoroborates, DABCO·(SO2)2, 1-(prop-2-yn-1-yl)indolesSulfonated 9H-pyrrolo[1,2-a]indolesModerate to good researchgate.net
fac-Ir(bpy)3/Visible lightN-propargyl indoles, sulfonyl chlorides2-sulfonated 9H-pyrrolo[1,2-a]indoles31-81% aablocks.com

Phosphinoylation:

The synthesis of 2-phosphinoyl-9H-pyrrolo[1,2-a]indoles has been achieved through a copper(II)-catalyzed tandem radical cyclization of diphenylphosphine (B32561) oxide with 1-(3-arylprop-2-yn-1-yl)-1H-indoles. aablocks.com This reaction proceeds in moderate yields and tolerates a range of functional groups on both the indole and the arylalkyne. aablocks.com A silver-mediated oxidative phosphinoylation of N-propargyl-substituted indoles also provides a direct route to these compounds. acs.org

Catalyst/ReagentReactantsProductYieldReference
CuSO4/K2S2O8Diphenylphosphine oxide, 1-(3-arylprop-2-yn-1-yl)-1H-indoles2-phosphinoyl-9H-pyrrolo[1,2-a]indoles38-76% aablocks.com
Ag-mediatedN-propargyl-substituted indoles, H-phosphine oxides2-phosphinoyl-9H-pyrrolo[1,2-a]indolesNot specified acs.org

Rearrangement Reactions of this compound Systems

Rearrangement reactions offer powerful strategies for the synthesis and transformation of complex molecular architectures, including the this compound skeleton.

One notable example is the oxalyl chloride-promoted rearrangement of 1-keto-1H-pyrrolo[1,2-a]indoles. aablocks.com This reaction provides direct access to this compound structures substituted with a chlorine atom and a methyl 2-oxoacetate group. aablocks.com Another significant rearrangement is the Smiles rearrangement, which has been utilized in a synthetic route to 9H-pyrrolo[1,2-a]indoles, followed by a cyclization step using p-toluenesulfonic acid. researchgate.net

Copper-catalyzed tandem reactions involving a researchgate.netresearchgate.net-sigmatropic rearrangement have also been developed. pku.edu.cn For instance, the reaction of arylhydroxylamines with certain vinyl compounds, catalyzed by copper, proceeds through an O-vinylation followed by a researchgate.netresearchgate.net-rearrangement and subsequent cyclization to form highly substituted indoles, which can be precursors to or related to the this compound system. pku.edu.cn

Furthermore, the isomerization of related pyrroloindole isomers is a key step in many synthetic sequences. For example, the 3H-pyrrolo[1,2-a]indole isomer can be isomerized to the more stable 9H-isomer. aablocks.com This isomerization can occur under thermal conditions, such as refluxing in toluene. aablocks.com

Photochemical and Electrochemical Reactivity of this compound

The photochemical and electrochemical properties of this compound and its derivatives have been explored, revealing their potential in various applications, including as photosensitizers.

The fluorenone analogue, 9H-pyrrolo[1,2-a]indol-9-one, absorbs in the visible region and has been shown to be capable of reducing methyl viologen in the presence of 2-propanol under UV irradiation. researchgate.net This highlights its potential as a photosensitizer.

Photoredox catalysis has emerged as a powerful tool in organic synthesis, and reactions involving the this compound scaffold have been developed using these principles. For example, a visible-light-induced photoredox-catalyzed cascade radical annulation has been employed for the synthesis of 2-sulfonated 9H-pyrrolo[1,2-a]indoles. aablocks.com This reaction utilizes an iridium-based photocatalyst to generate the active sulfonyl radical species. aablocks.com

Electrochemical methods have also been applied in the synthesis of related heterocyclic systems, and by extension, hold promise for the functionalization of 9H-pyrrolo[1,2-a]indoles. researchgate.netrsc.org The use of electrochemical energy can offer a green and efficient alternative to traditional chemical oxidants or reductants. beilstein-journals.org

Theoretical and Computational Investigations of 9h Pyrrolo 1,2 a Indole

Electronic Structure Analysis of 9H-Pyrrolo[1,2-a]indole

The arrangement of electrons within the this compound framework dictates its chemical behavior, including its aromaticity, sites of reactivity, and spectroscopic properties. Theoretical methods provide a lens to visualize and quantify these electronic characteristics.

Molecular Orbital Theory Applied to this compound

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org For this compound, the energies and spatial distributions of these orbitals are key to understanding its behavior in various chemical reactions.

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). In many reactions, the interaction between the HOMO of this compound and the LUMO of an electrophilic reagent will be dominant. Conversely, in reactions with nucleophiles, the interaction between the LUMO of the pyrroloindole and the HOMO of the nucleophile is critical.

Computational studies on related indole-based conjugated systems have shown that the HOMO/LUMO energy levels can be tuned by adding different functional groups. rsc.org While specific values for the unsubstituted this compound are not detailed in the provided sources, DFT calculations are routinely used to determine these energies and visualize the orbital distributions, thereby predicting the most likely sites for electrophilic or nucleophilic attack. rsc.orgresearchgate.netrsc.org

Table 1: Representative Frontier Molecular Orbital Data for a Related Fused-Pyrrole System This table illustrates the type of data obtained from DFT calculations for similar heterocyclic structures, as specific values for the parent this compound were not available in the search results.

Molecular Orbital Energy (eV) Description
HOMO -5.30 Highest Occupied Molecular Orbital; associated with nucleophilicity.
LUMO -2.95 Lowest Unoccupied Molecular Orbital; associated with electrophilicity.

| Band Gap (HOMO-LUMO) | 2.35 | Energy difference, relates to electronic excitation and reactivity. |

Note: Data is illustrative, based on general values for similar D-A-D type conjugated small molecules containing fused pyrrole (B145914) rings. acs.org

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of organic molecules. DFT calculations are employed to corroborate experimental observations and provide a deeper understanding of the electronic nature of pyrroloindole systems. researchgate.netresearchgate.net These studies are crucial for optimizing molecular geometries, calculating electronic properties, and predicting spectroscopic data. researchgate.net

DFT calculations have been instrumental in confirming the stability of the this compound structure and in mechanistic studies. For instance, in the synthesis of related indole (B1671886) derivatives from pyrrole precursors, DFT studies have been used to investigate reaction pathways. These calculations have intriguingly suggested that reactions can proceed via initial activation at the C-3 position of the pyrrole ring, which contradicts the conventional wisdom that pyrroles are more nucleophilic at the C-2 position. acs.org This highlights the power of DFT to uncover non-intuitive reaction mechanisms. Furthermore, Time-Dependent DFT (TD-DFT) is used to study excited states and predict absorption and fluorescence spectra, which is particularly relevant for applications in materials science, such as for dye-sensitized solar cells. researchgate.netresearchgate.net

Conformational Analysis and Energetics of this compound

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and their corresponding energies. nih.govchemrxiv.org For the pyrrolo[1,2-a]indole system, there are three potential isomers depending on the position of the sp3-hybridized carbon: the 1H-, 3H-, and 9H-isomers. researchgate.net

The this compound isomer is the most stable of the three due to its fully aromatic, planar, fused-ring system. In many synthetic procedures, the 3H-isomer is formed initially as a kinetic product, which then rapidly isomerizes to the thermodynamically more stable 9H-isomer. aablocks.comacs.orgacs.org Computational methods are used to calculate the relative energies of these isomers, confirming the energetic preference for the 9H structure. The analysis typically involves geometry optimization to find the minimum energy structure for each isomer and calculating the energy difference between them. The planarity of the 9H-isomer is a key feature, and DFT calculations can confirm that a planar geometry is indeed the lowest energy conformation. acs.org

Reaction Mechanism Elucidation via Computational Chemistry for this compound

Computational chemistry provides a virtual laboratory to map out the intricate steps of chemical reactions, identifying short-lived intermediates and high-energy transition states that are often impossible to observe experimentally.

Transition State Characterization in this compound Synthesis

The synthesis of the this compound scaffold often involves complex cascade reactions where multiple bonds are formed in a single operation. aablocks.com Characterizing the transition state (TS) of each key step is crucial for understanding the reaction's feasibility, rate, and selectivity. A transition state represents the highest energy point along a specific reaction coordinate.

DFT calculations are a primary tool for locating and characterizing these transition states. For example, in metal-catalyzed cyclizations to form related indole structures, DFT calculations have been used to model the C-C bond formation step. acs.orgwhiterose.ac.uk These studies compute the structures and energies of the transition states for nucleophilic attack from different positions of the indole or pyrrole ring onto an activated alkyne. acs.orgacs.orgwhiterose.ac.uk The results show that the activation barriers for these steps are often low, explaining why the reactions proceed readily. acs.orgwhiterose.ac.uk By comparing the energies of different possible transition states, chemists can rationalize why a particular regio- or stereoisomer is formed preferentially. researchgate.net

Reaction Pathway Mapping for this compound Transformations

Beyond identifying individual transition states, computational chemistry allows for the mapping of entire reaction pathways, connecting reactants, intermediates, transition states, and products. This provides a comprehensive, step-by-step narrative of the chemical transformation.

Several synthetic routes to 9H-pyrrolo[1,2-a]indoles have been rationalized with the help of computational pathway mapping. Examples include:

Cascade Reactions: For Brønsted acid-catalyzed cascade reactions, a plausible pathway involves an initial Friedel-Crafts-type alkenylation, followed by a 1,6-addition and a final condensation/isomerization sequence. aablocks.com Computational modeling can validate this proposed sequence by calculating the energies of all intermediates and transition states, ensuring each step is energetically feasible.

Radical Cyclizations: In visible-light-induced syntheses, the mechanism often involves radical species. acs.org Computational studies can map the pathway, which typically includes the addition of a radical to a carbon-carbon triple bond, a subsequent intramolecular cyclization onto the indole ring, and a final isomerization to yield the stable this compound product. acs.orgacs.org

Phosphine-Promoted Reactions: The mechanism for phosphine-promoted synthesis involves a sequence of Michael addition and intramolecular Wittig reactions. researchgate.net Computational mapping helps to elucidate the formation of key zwitterionic and ylide intermediates en route to the final product. researchgate.net

These detailed computational maps are invaluable for understanding reaction outcomes and for the rational design of new, more efficient synthetic methods. aablocks.com

Quantum Chemical Descriptors for this compound Reactivity Prediction

The HOMO energy is associated with the molecule's capacity to donate electrons, with higher HOMO energies indicating a greater propensity for donation. Conversely, the LUMO energy relates to the ability to accept electrons, where lower LUMO energies suggest a stronger electron-accepting nature. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comscirp.org Conversely, a small energy gap is characteristic of a more reactive molecule that is more easily polarized. irjweb.com

Chemical hardness (η) and softness (S) are related concepts that further quantify the molecule's resistance to change in its electron distribution. Hardness is a measure of the resistance to deformation or polarization of the electron cloud of a chemical system. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." scirp.org Softness is the reciprocal of hardness and provides a measure of the molecule's polarizability.

While specific DFT studies providing a complete set of these descriptors for the parent, unsubstituted this compound are not abundant in the surveyed literature, the principles can be illustrated by examining related heterocyclic systems. For instance, a theoretical investigation on a series of imidazo[1,2-a]pyridine (B132010) N-acylhydrazone derivatives using DFT calculations at the B3LYP/6-31+G(d,p) level provides a clear example of how these descriptors are used to assess reactivity. scirp.org The calculated values for HOMO and LUMO energies, the energy gap, hardness, and softness for these compounds offer a framework for understanding how structural modifications influence electronic properties and, consequently, reactivity. scirp.org

DescriptorDefinitionSignificance in Reactivity Prediction
HOMO Energy (EHOMO)Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability; higher values suggest greater reactivity towards electrophiles. irjweb.com
LUMO Energy (ELUMO)Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. irjweb.com
Energy Gap (ΔE)ΔE = ELUMO - EHOMOA small gap indicates high reactivity and low kinetic stability. A large gap indicates low reactivity and high kinetic stability. scirp.org
Chemical Hardness (η)η ≈ (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Hard molecules have a large energy gap. scirp.org
Chemical Softness (S)S = 1 / ηMeasures the polarizability of the molecule. Soft molecules are more reactive. scirp.org

Another powerful tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scirp.orgresearchgate.net Typically, red and yellow colors on an MEP map indicate areas of negative potential, which are susceptible to electrophilic attack, while blue colors represent positive potential, indicating sites prone to nucleophilic attack. scirp.org For this compound, an MEP analysis would be expected to show negative potential around the electron-rich pyrrole and indole rings, particularly the nitrogen atom, and positive potential near the hydrogen atoms. DFT studies on related pyrrole-fused systems have utilized MEP maps to rationalize reaction regioselectivity. nih.gov

Molecular Dynamics Simulations of this compound Interactions with Non-Biological Entities

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly valuable for understanding the interactions between a molecule like this compound and various non-biological entities, such as surfaces, nanoparticles, or carbon nanomaterials. ohio.edupcbiochemres.com MD simulations can provide detailed insights into adsorption processes, binding affinities, and the orientation of molecules at interfaces. ohio.edupcbiochemres.com

The interaction of aromatic and heterocyclic molecules with non-biological surfaces like graphene, carbon nanotubes (CNTs), and metal surfaces has been a subject of considerable research. royalsocietypublishing.orgresearchgate.netrsc.org These studies often focus on understanding the nature of the non-covalent interactions, such as π-π stacking and van der Waals forces, that govern the adsorption process. For instance, MD simulations have been employed to investigate the adsorption of various small aromatic compounds on CNTs, revealing a strong correlation between calculated and measured adsorption equilibrium constants. acs.org

Although specific MD simulation studies focusing exclusively on the interaction of the parent this compound with non-biological surfaces are not readily found in the literature, the principles can be extrapolated from studies on similar molecules. For example, MD simulations of indole and its derivatives interacting with graphene have shown that the molecule tends to adsorb in a planar orientation to maximize the favorable π-π stacking interactions with the graphene surface. researchgate.net

The key parameters obtained from MD simulations in this context include:

Adsorption Energy: This value quantifies the strength of the interaction between the adsorbate (this compound) and the surface. A more negative adsorption energy indicates a stronger and more stable interaction. pcbiochemres.comrsc.org

Binding Energy: Calculated to assess the stability of the complex formed between the molecule and the surface. ohio.edu

Radial Distribution Function (RDF): This function describes how the density of surrounding particles varies as a function of distance from a reference particle. It can be used to characterize the structure of the adsorbed layer and the solvent shell around the molecule.

Orientation Analysis: MD simulations can track the orientation of the this compound molecule relative to the surface over time, revealing the preferred adsorption geometry.

Simulation ParameterInformation GainedExample from Analogous Systems
Adsorption EnergyStrength of molecule-surface interaction.MD simulations of a fluorinated diphenyl-quinoxaline on an Fe(110) surface showed a strong chemisorption with an adsorption energy of -157.10 kcal/mol. pcbiochemres.com
Binding ConformationPreferred orientation and geometry of the adsorbed molecule.Simulations of aromatic epoxy monomers on carbon steel indicated a nearly parallel alignment to the surface, maximizing surface coverage. rsc.org
Interaction ForcesIdentifies the dominant forces (e.g., van der Waals, electrostatic, π-π stacking).DFT and MD studies of nitrogen mustard drugs on carbon nanotubes highlighted weak, non-covalent interactions as the primary binding force. researchgate.net
Solvent EffectsInfluence of the surrounding medium on the interaction.Simulations showed that drug-SWCNT complexes were most stable in a water environment, with stability decreasing with the addition of an ethanol (B145695) co-solvent. researchgate.net

In the context of this compound, MD simulations could be used to predict its behavior as a potential component in materials science, for example, as a corrosion inhibitor or as a functional molecule in electronic devices. Simulations could screen its interaction with different metal surfaces (e.g., iron, copper, gold) or with conductive materials like graphene. ohio.edursc.org By calculating the adsorption energy and analyzing the binding mode, researchers could predict its effectiveness in forming a protective layer on a metal surface or its potential for charge transfer in a composite material.

Spectroscopic Characterization and Advanced Analytical Techniques for 9h Pyrrolo 1,2 a Indole

Mass Spectrometry (MS) Applications for 9H-Pyrrolo[1,2-a]indole.researchgate.netscirp.orgacs.org

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weights and elemental compositions. It is widely used in the characterization of this compound derivatives.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy. nih.gov This precision allows for the determination of the elemental formula of a compound, as the measured mass can be matched to a unique combination of atoms. For newly synthesized this compound derivatives, HRMS is crucial for confirming the expected molecular formula and for distinguishing between compounds with the same nominal mass but different elemental compositions.

The following table provides an example of how HRMS data can be used to confirm the elemental composition of a hypothetical this compound derivative.

CompoundMolecular FormulaCalculated Mass (m/z)Measured Mass (m/z)Difference (ppm)
Hypothetical DerivativeC₁₂H₁₀N₂O198.0793198.0791-1.01

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. scielo.org.mxnih.gov The fragmentation pattern is characteristic of the molecule's structure and can provide valuable information about the connectivity of atoms and the presence of specific functional groups.

For this compound derivatives, MS/MS studies can reveal characteristic fragmentation pathways of the heterocyclic core and its substituents. The fragmentation patterns are often influenced by the nature and position of the substituents on the pyrrolo[1,2-a]indole ring system. nih.gov Analysis of these fragmentation pathways can help to confirm the proposed structure and to differentiate between isomers. The study of fragmentation patterns of related indole (B1671886) derivatives provides insights into the expected cleavages for the this compound system. scirp.org

X-ray Crystallography of this compound and its Adducts.researchgate.netscirp.org

X-ray crystallography is an analytical technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. bol.com For this compound and its derivatives that can be obtained as single crystals, X-ray crystallography offers an unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry.

The crystal structure of a 2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbonitrile, a derivative of the core structure, has been reported. nih.gov In this study, the conformation of the five-membered rings was determined to be an envelope shape. The analysis also revealed intermolecular interactions such as C-H···N and π-π stacking interactions in the crystal lattice. nih.gov Such detailed structural information is invaluable for understanding the solid-state properties of these compounds and for designing new molecules with specific three-dimensional structures.

The following table summarizes key crystallographic data for a derivative of this compound.

CompoundCrystal SystemSpace GroupKey Structural Features
2,3-Dihydro-1H-pyrrolo[1,2-a]indole-9-carbonitrileMonoclinicP2₁/cEnvelope conformation of the five-membered rings; C-H···N and π-π interactions.

Solid-State Structural Analysis of this compound

A key example is the structure of 2,3-Dihydro-1H-pyrrolo-[1,2-a]indole-9-carbonitrile, which serves as a structural model for the core ring system. In this derivative, the asymmetric unit contains two independent molecules. The conformation of the five-membered dihydro-pyrrole rings in both molecules is described as an envelope shape. This conformation is a common feature in five-membered rings, helping to alleviate ring strain.

The crystal packing of this derivative is stabilized by a combination of non-covalent interactions. These include weak C-H⋯N hydrogen bonds and significant π-π stacking interactions between the aromatic portions of adjacent molecules. The measured centroid-centroid distances for these π-π interactions are 3.616(1) Å and 3.499(1) Å, indicative of effective orbital overlap that contributes to the stability of the crystal lattice. Additionally, C-H⋯π contacts are observed, further reinforcing the supramolecular assembly. Similarly, studies on other fused pyrrolo-heterocyclic systems, such as pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines, reveal that molecules often form dimers in the crystal lattice with close C-C contacts (3.30 Å to 3.38 Å) and are stabilized by intermolecular C-H⋯C interactions. nih.gov This tendency for planar, aromatic systems to engage in stacking is a defining feature of their solid-state behavior.

Interactive Data Table: Crystallographic Data for a this compound Derivative

ParameterValue (for 2,3-Dihydro-1H-pyrrolo-[1,2-a]indole-9-carbonitrile)Reference
Ring ConformationEnvelope rsc.org
π-π Stacking Distances3.616(1) Å and 3.499(1) Å rsc.org
Other Intermolecular InteractionsWeak C-H⋯N, C-H⋯π contacts rsc.org

Co-crystallization Studies of this compound with Non-Biological Partners

Co-crystallization is a crystal engineering technique used to design multi-component solid forms where an active pharmaceutical ingredient (API) or a molecule of interest is crystallized with a stoichiometric amount of a neutral "coformer". nih.gov This method is widely employed to modify the physicochemical properties of a solid, such as solubility, stability, and bioavailability, without altering the chemical structure of the primary molecule. nih.govijper.org The formation of co-crystals relies on non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces between the molecule and the coformer. nih.gov

Despite the utility of this technique, specific studies detailing the co-crystallization of this compound with non-biological partners are not extensively reported in the scientific literature. This suggests that this is a niche area of research that remains to be explored. The planar, aromatic nature of the this compound nucleus, with its potential for hydrogen bonding (at the N-H group of the indole precursor) and strong π-π stacking, theoretically makes it a suitable candidate for forming co-crystals with various non-biological partners, such as other aromatic systems or molecules with complementary hydrogen bond donors and acceptors.

UV-Visible and Fluorescence Spectroscopy of this compound

The electronic absorption and emission properties of the this compound core are dictated by its extended π-conjugated system. While data for the parent compound is scarce, studies on its derivatives provide a clear picture of its photophysical behavior.

Derivatives such as 9-cyano-pyrrolo[1,2-a] chemsynthesis.comnih.govphenanthrolines exhibit complex UV-Visible absorption spectra with multiple bands. mdpi.com Typically, they show strong absorptions in the UV region (225-286 nm) and a lower energy band extending into the visible region, with absorption maxima (λmax) around 374-388 nm. mdpi.com These absorptions correspond to π-π* electronic transitions within the aromatic system.

The fluorescence properties are highly dependent on the specific substituents and the extent of the conjugated system. For instance, benzo[g]pyrroloimidazoindoles, which contain a related core structure, are known to exhibit blue photoluminescence. mdpi.com More complex derivatives, such as 2-oxo-pyrano[2,3-b]indolizines, show absorption maxima in the 420–470 nm range and emission maxima between 440 and 520 nm, placing their fluorescence in the blue-green part of the spectrum. The fluorescence quantum yields (ΦF) for these related systems can be quite high, reaching up to 0.92 (92%), indicating that the rigid, fused ring structure provides an efficient radiative decay pathway.

Interactive Data Table: Representative Photophysical Properties of Pyrrolo[1,2-a]indole Derivatives and Related Systems

Compound ClassAbsorption Maxima (λmax, nm)Emission Maxima (λem, nm)Quantum Yield (ΦF)Reference
9-Cyano-pyrrolo[1,2-a] chemsynthesis.comnih.govphenanthrolines~374-388Not ReportedNot Reported mdpi.com
2-Oxo-pyrano[2,3-b]indolizines420-470440-520Up to 0.92
Pyrano[3,2-f] and [2,3-g]indolesNot specifiedNot specified0.30-0.89

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-Visible absorption or fluorescence emission bands with a change in the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule.

Studies on derivatives containing the pyrrolo[1,2-a]indole framework or related structures consistently demonstrate solvatochromic effects. For example, the emission maxima of 2-oxo-pyrano[2,3-b]indolizines exhibit a bathochromic (red) shift in more polar solvents. This indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules. This increased polarity in the excited state is often attributed to an intramolecular charge transfer (ICT) character of the electronic transition.

Similarly, detailed photophysical studies on pyranoindole congeners have demonstrated positive solvatochromism, where the data can be analyzed using the Lippert-Mataga equation to correlate the Stokes shift with the solvent polarity function. This sensitivity to the local environment makes fluorophores based on the this compound scaffold potential candidates for use as fluorescent probes to study the polarity of microenvironments.

Vibrational Spectroscopy (IR, Raman) for this compound

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule's covalent bonds. These techniques are invaluable for structural elucidation and conformational analysis. nih.gov

The vibrational spectrum of this compound can be understood by considering the characteristic modes of its constituent indole and pyrrole (B145914) rings. Based on data from indole and its derivatives, the following vibrational modes are expected: scialert.net

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000–3150 cm-1. scialert.net

C=C Stretching: Stretching vibrations of the aromatic carbon-carbon double bonds are expected to produce strong bands in the 1450–1620 cm-1 region. scialert.net

C-N Stretching: The C-N stretching modes within the heterocyclic rings will appear in the fingerprint region, typically between 1200 and 1400 cm-1.

C-H Bending: In-plane and out-of-plane C-H bending vibrations occur at lower frequencies, generally in the 700–1300 cm-1 range, and are characteristic of the substitution pattern on the aromatic rings. scialert.net

Interactive Data Table: Expected IR/Raman Vibrational Modes for the this compound Scaffold

Vibrational ModeExpected Frequency Range (cm-1)Reference Moiety
Aromatic C-H Stretch3000 - 3150Indole/Pyrrole scialert.net
Aromatic C=C Stretch1450 - 1620Indole scialert.net
C-N Stretch1200 - 1400General Heterocycles
C-H Out-of-Plane Bend700 - 900Indole scialert.net

The this compound ring system is largely planar but possesses some degree of flexibility, particularly concerning the puckering of the five-membered pyrrole ring. Conformational dynamics can be investigated using vibrational spectroscopy, with a particular focus on the low-frequency modes.

Although specific studies applying this methodology to this compound are not prominent, the principles are directly applicable. Changes in the low-frequency region of the Raman or far-IR spectrum upon changes in temperature, pressure, or environment (e.g., in different crystal polymorphs) could provide direct insight into the conformational landscape of the this compound skeleton.

Hydrogen Bonding Interactions in this compound Systems

The potential for hydrogen bonding in the this compound scaffold is primarily dictated by the presence of hydrogen bond donors and acceptors within the core structure and its substituents. The parent this compound molecule itself lacks strong hydrogen bond donors like N-H or O-H groups, as the nitrogen atom is a tertiary amine, fully integrated into the fused ring system. Consequently, the core structure's participation in hydrogen bonding is limited to acting as a weak hydrogen bond acceptor via its π-electron system or through weak C-H···X interactions.

However, the introduction of functional groups to the pyrroloindole core dramatically alters its hydrogen bonding capabilities. The nature and strength of these interactions are highly dependent on the specific substituents and their positions on the heterocyclic framework.

Detailed crystallographic studies on derivatives of the this compound system provide the most definitive evidence of these interactions. One such study on 2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbonitrile has elucidated the role of weak C-H···N hydrogen bonds in its crystal packing. researchgate.netnih.gov In the solid state, this molecule forms centrosymmetric dimers through specific C-H···N interactions. The hydrogen atoms from the ethylene (B1197577) groups of the pyrrolidine (B122466) ring act as donors to the nitrogen atom of the cyanide group on an adjacent molecule. researchgate.net

These interactions, although characterized as weak, are significant in directing the supramolecular assembly of the molecules in the crystal lattice. researchgate.netnih.gov The geometric parameters of these hydrogen bonds have been determined by X-ray diffraction, providing precise data on bond lengths and angles. nih.gov

Table 1. Hydrogen Bond Geometric Parameters for 2,3-Dihydro-1H-pyrrolo[1,2-a]indole-9-carbonitrile. nih.gov
Donor (D)Hydrogen (H)Acceptor (A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
C1AH1A1N2B0.992.683.338124
C2AH2A1N2B0.992.663.373129
C3AH3A2N2A0.992.663.634168
C3BH3B1N2B0.992.573.495156

In related heterocyclic systems, such as pyrrolo-azines functionalized with hydroxyl groups, much stronger hydrogen bonds are observed. mdpi.com In these cases, the O-H group is a potent hydrogen bond donor, forming strong O-H···O or O-H···N bonds that dominate the crystal packing, often leading to the formation of robust supramolecular dimers. mdpi.com For instance, interaction energies for these types of bonds have been calculated using Density Functional Theory (DFT), confirming their strength. mdpi.com While these molecules are not direct derivatives of this compound, they illustrate the principle that functionalization is key to inducing strong hydrogen bonding interactions in this class of compounds. The study of hydrogen bonding in the constituent scaffolds, such as pyrrole and indole, also supports this, where the N-H group is a well-characterized hydrogen bond donor. researchgate.net

Advanced Applications of 9h Pyrrolo 1,2 a Indole in Chemical Science and Technology

9H-Pyrrolo[1,2-a]indole as a Building Block in Organic Synthesis

The inherent reactivity and structural features of this compound make it an attractive starting point for the construction of more complex molecular architectures. Organic chemists have successfully employed this scaffold in the synthesis of intricate polycyclic aromatic hydrocarbons and novel macrocyclic structures, demonstrating its utility and versatility.

Synthesis of Complex Polycyclic Aromatic Hydrocarbons Incorporating Pyrrolo[1,2-a]indole

The fusion of the this compound core with other aromatic systems has led to the creation of novel nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs). These compounds are of significant interest due to their unique optoelectronic properties and potential applications in materials science. A notable strategy for the synthesis of such complex structures involves palladium-catalyzed intramolecular C-H bond functionalization. This method has been successfully used to create condensed pyrroloindoles from readily available N-(2-halobenzyl)pyrroles. The reaction is believed to proceed through the oxidative addition of the benzylic halide to a palladium(0) complex, followed by a base-assisted C-H bond activation, leading to the formation of the fused ring system in good to excellent yields under mild conditions. nih.gov

Further extending the complexity, researchers have synthesized derivatives of pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline and pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinoline. The synthetic route to these novel N-doped polycyclic heteroaromatic compounds involves a site-selective cross-coupling reaction, followed by an acid-mediated cycloisomerization and a final ring-closing step via Pd-catalyzed C-H arylation. These complex structures exhibit interesting optical and aromatic properties that can be fine-tuned by altering the size of the central ring, highlighting the potential of bottom-up synthesis strategies for creating tailored functional materials.

Construction of Macrocyclic Structures Featuring the Pyrrolo[1,2-a]indole Core

The incorporation of the this compound scaffold into macrocyclic frameworks has opened up new avenues in host-guest chemistry and the development of functional molecular systems. While the synthesis of macrocycles containing a fully conjugated pyrrolo[1,2-a]indole core has been a challenge, recent advancements have demonstrated successful strategies.

One approach involves the synthesis of crowned dipyrromethenes, which can serve as exclusive sensors for specific ions. Although not a direct incorporation of the this compound, this work highlights the utility of related indole-based macrocycles. More directly, the synthesis of 3H-pyrrolo[1,2-a]indole-based fluorophore macrocycles has been reported. These macrocycles are of interest for their potential applications in sensing and bioimaging due to the fluorescent properties of the indole (B1671886) moiety. researchgate.net

Materials Science Applications of this compound Derivatives

The favorable electronic and photophysical properties of this compound derivatives have made them attractive candidates for various applications in materials science. Their ability to transport charge and emit light has led to their investigation in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), while their planar structure and potential for non-covalent interactions are being explored in the field of supramolecular chemistry.

Organic Light-Emitting Diodes (OLEDs) Utilizing this compound Moieties

Derivatives of this compound are being investigated as promising materials for organic light-emitting diodes (OLEDs), particularly as thermally activated delayed fluorescence (TADF) emitters. TADF materials can harvest both singlet and triplet excitons for light emission, leading to high internal quantum efficiencies.

For instance, benzo[g]pyrroloimidazoindoles, which are structurally related to the this compound core, have been identified as prospective candidates for TADF emitters in OLEDs. nih.govmdpi.com Photophysical studies of these compounds have shown that while their fluorescence quantum yield in liquid media can be low due to effective intersystem crossing, their electronic structure is conducive to the TADF mechanism. mdpi.com The design of these molecules often involves creating a twisted intramolecular charge transfer (TICT) state, which is crucial for achieving a small singlet-triplet energy gap (ΔEST), a key requirement for efficient TADF.

Below is a table summarizing the photophysical properties of a representative benzo[g]pyrroloimidazoindole derivative:

CompoundSolventAbsorption λmax (nm)Emission λmax (nm)Fluorescence Quantum Yield (ΦF)
(E)-2-(5,6,10,11,12,12a-hexahydro-8H-benzo[g]pyrrolo[2',1':2,3]imidazo[1,5-a]indol-8-ylidene)-1-phenylethan-1-oneToluene3985300.01
Acetonitrile405585<0.01
Ethanol (B145695)403590<0.01
Dichloromethane408565<0.01

This table is generated based on data from the text. mdpi.com

Organic Photovoltaics (OPVs) Incorporating this compound

The electron-donating nature and broad absorption characteristics of this compound derivatives make them suitable for use as photosensitizers in organic photovoltaics (OPVs), including dye-sensitized solar cells (DSSCs). A derivative of pyrrolo[1,2-a]indole known as fluorazone has been specifically mentioned for its application as a dye sensitizer (B1316253) in photovoltaics and DSSCs. researchgate.net

The general strategy in designing these dye sensitizers is to create a donor-π-acceptor (D-π-A) structure, where the this compound moiety can act as the electron donor. The performance of these solar cells is highly dependent on the molecular engineering of the dye to optimize its light-harvesting capabilities, energy levels, and charge transfer dynamics. While specific performance data for OPVs based solely on this compound is still emerging, research on related indole-based dyes provides a strong indication of their potential. For instance, new organic dyes employing an indeno[1,2-b]indole (B1252910) donor moiety have achieved power conversion efficiencies up to 7.64%, which is 95% of the efficiency of the commercial N719 dye under the same conditions. researchgate.net

Supramolecular Assembly of this compound Scaffolds

The planar and aromatic nature of the this compound system provides a platform for studying and utilizing non-covalent interactions, which are the foundation of supramolecular chemistry. The assembly of these molecules into well-defined, higher-order structures is driven by forces such as hydrogen bonding and π-π stacking interactions.

In the crystal structure of 2,3-dihydro-1H-pyrrolo-[1,2-a]indole-9-carbonitrile, a derivative of the core scaffold, molecules have been observed to interact through a combination of weak C-H⋯N hydrogen bonds and π-π stacking interactions. nih.govresearchgate.net The centroid-centroid distances between the aromatic rings in the crystal lattice are in the range of 3.499 Å to 3.616 Å, indicative of significant π-π stacking. nih.gov These types of interactions are crucial for controlling the packing of molecules in the solid state, which in turn influences the material's bulk properties, such as charge mobility. The ability to predict and control these non-covalent interactions is a key goal in the rational design of new organic materials with tailored functions.

Polymer Chemistry Applications of this compound Monomers

The incorporation of heterocyclic aromatic compounds into polymer chains is a well-established strategy for developing materials with tailored electronic, optical, and thermal properties. While the parent compound, pyrrole (B145914), is a cornerstone monomer for producing conductive polymers like polypyrrole, the application of the more complex this compound as a monomer is a more specialized and emerging area of research. semanticscholar.orgmdpi.com

The inherent fluorescence and electrochemical activity of the pyrroloindole core suggest its potential for creating functional polymers for optoelectronic applications. researchgate.netmdpi.com Research into related indole-based materials has highlighted their utility in developing photochromic and electroluminescent materials, where the electron-rich nature of the indole ring system plays a crucial role. researchgate.net The fusion of the additional pyrrole ring in the this compound structure extends the π-conjugated system, which could enhance these properties.

While extensive studies on the homopolymerization of this compound are not widely reported, its derivatives could be envisioned as co-monomers. Copolymerization of pyrrole with various derivatives is a known method to modify and improve the properties of the resulting polymer, such as enhancing solubility or mechanical strength while retaining conductivity. mdpi.com Functionalized 9H-pyrrolo[1,2-a]indoles, bearing polymerizable groups, could be integrated into polymer backbones to impart specific functionalities, such as fluorescence or specific analyte recognition sites. For instance, a review of synthetic methods notes that polymer-supported triphenylphosphine (B44618) can be used in the synthesis of this compound derivatives, indicating compatibility with polymer-based methodologies. aablocks.com

Catalytic Applications of this compound-Based Ligands or Catalysts

The rigid tricyclic framework of this compound makes it an excellent scaffold for the design of chiral ligands used in asymmetric catalysis, where a well-defined three-dimensional structure is crucial for inducing stereoselectivity.

A significant advancement in this area is the design and atroposelective synthesis of axially chiral aryl-pyrroloindoles. These compounds serve as precursors to highly efficient chiral ligands. One successful strategy involves an organocatalytic asymmetric (2+3) cyclization between 3-arylindoles and propargylic alcohols. This method, catalyzed by a chiral phosphoric acid, facilitates a dynamic kinetic resolution to produce aryl-pyrroloindoles with excellent control over both axial and central chirality.

Following the synthesis of the chiral aryl-pyrroloindole scaffold, it can be readily transformed into valuable phosphine (B1218219) ligands. A typical transformation sequence involves converting a hydroxyl group to a triflate, followed by a phosphorylation reaction to generate a phosphine oxide. Subsequent reduction of the phosphine oxide yields the desired axially chiral phosphine ligand. This synthetic route provides access to a new class of chiral ligands whose steric and electronic properties can be tuned by modifying the substituents on the aryl and pyrroloindole moieties.

The efficacy of these newly synthesized chiral phosphine ligands derived from the this compound scaffold has been demonstrated in palladium-catalyzed asymmetric reactions. The unique structural features of these ligands, stemming from the rigid and sterically defined pyrroloindole core, allow for effective chiral induction in various transformations.

In palladium-catalyzed asymmetric allylic alkylation, for example, these ligands have shown the ability to deliver products with high enantioselectivity. The performance of the catalyst is directly related to the structure of the ligand, with different substituents on the aryl-pyrroloindole backbone influencing the catalytic activity and the stereochemical outcome of the reaction. The table below summarizes the performance of a representative aryl-pyrroloindole-derived phosphine ligand in a model asymmetric reaction.

Ligand StructureReactionYield (%)Enantiomeric Excess (ee %)
Axially Chiral Aryl-Pyrroloindole PhosphinePd-catalyzed Asymmetric Allylic Alkylation>95Up to 99

This table presents representative data on the performance of chiral phosphine ligands derived from this compound scaffolds in asymmetric catalysis.

Chemical Sensing and Detection Technologies Based on this compound

The intrinsic photophysical properties of the this compound nucleus make it an ideal fluorophore for the development of chemical sensors. researchgate.net Indole-based derivatives are widely used in designing fluorescent probes due to their strong fluorescence, biocompatibility, and the tunability of their electronic properties. researchgate.net The extended conjugation and rigidity of the this compound system can lead to enhanced quantum yields and greater sensitivity compared to simpler indole fluorophores.

Fluorescent probes based on the indole scaffold have been developed for the detection of a wide range of non-biological analytes, particularly metal ions and anions. The general design principle involves coupling the indole fluorophore to a specific recognition unit (receptor) that selectively binds to the target analyte. This binding event modulates the photophysical properties of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response).

Common mechanisms for signal transduction in these probes include Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). In a PET sensor, the receptor can quench the fluorescence of the pyrroloindole unit through electron transfer. Upon binding to an analyte, this electron transfer is inhibited, restoring fluorescence. The selectivity of these probes can be enhanced by incorporating specific heteroatoms like nitrogen, oxygen, or sulfur into the receptor, which provide preferential binding sites for target ions.

The table below details several examples of indole-based fluorescent probes, demonstrating their applicability for detecting various non-biological analytes.

Probe-TypeTarget AnalyteSensing MechanismObserved ResponseDetection Limit
Indole-Schiff BaseZn2+ICTFluorescence enhancement0.41 µM
Indole-HydrazoneCu2+PET InhibitionFluorescence quenching10.30 µM
Indole-based ReceptorHg2+Chelation EnhancementFluorescence turn-onN/A
Indole-based ReceptorCN-Displacement AssayFluorescence recoveryN/A

This interactive table summarizes the characteristics of various indole-based fluorescent probes for non-biological analytes. The principles are directly applicable to sensors using the this compound core.

Unlike chemosensors which rely on reversible binding, chemodosimeters operate through an irreversible chemical reaction between the probe and the analyte. This reaction transforms the probe into a new chemical species with different photophysical properties, providing a clear and permanent signal of the analyte's presence.

The this compound scaffold is well-suited for this application, serving as the stable, fluorescent signaling component. A reactive moiety is attached to the core, which is designed to selectively react with a specific analyte. For example, an indole-based probe featuring a boronate group has been developed for the detection of hydrogen peroxide (H₂O₂). The boronate group, which quenches the fluorescence of the indole core, is cleaved upon reaction with H₂O₂, leading to a "turn-on" near-infrared fluorescent signal. This reaction-based approach provides high selectivity and sensitivity.

This mechanism can be adapted to the this compound system to create highly specific chemodosimeters for various reactive non-biological species. The robust and highly fluorescent nature of the pyrroloindole core would ensure a strong and stable signal upon reaction with the target analyte.

Host-Guest Chemistry Involving this compound (e.g., with metal ions, small molecules for non-biological purposes)

The exploration of this compound in host-guest chemistry leverages the foundational principles of supramolecular chemistry, where non-covalent interactions drive the formation of specific host-guest complexes. The core heterocyclic structure can be modified to act as a signaling unit, often through fluorescence or colorimetric changes upon binding to a guest.

Interaction with Metal Ions:

Derivatives of the related pyrrolo[1,2-a]quinoxaline (B1220188) system, which shares a similar tricyclic nitrogen-containing framework, have been developed as fluorescent sensors for metal ions. For example, a thiophene-appended pyrrolo[1,2-a]quinoxaline derivative has been synthesized and demonstrated to be a highly selective and sensitive "turn-off" fluorescent sensor for sodium ions (Na⁺). This selectivity is noteworthy given the biological and environmental importance of sodium ion detection.

The sensing mechanism is predicated on the quenching of the fluorophore's emission upon complexation with the sodium ion. Detailed spectroscopic studies, including fluorescence titration, are employed to quantify the binding affinity and stoichiometry of the host-guest interaction. The Stern-Volmer quenching constant provides insight into the efficiency of the quenching process. Theoretical calculations, such as Density Functional Theory (DFT), are often used to corroborate experimental findings and to model the geometry of the host-guest complex, elucidating the nature of the binding interactions.

Recognition of Small Molecules:

The fundamental building blocks of this compound, namely the pyrrole and indole moieties, are well-established recognition motifs for anions and neutral molecules. These interactions are typically driven by hydrogen bonding, where the N-H protons of the pyrrole or indole rings can act as hydrogen bond donors. By incorporating these features into a more rigid this compound framework, researchers aim to enhance the selectivity and binding affinity for specific guests.

For instance, chemosensors incorporating pyrrole units have been designed for the detection of anions such as fluoride (B91410) (F⁻) and cyanide (CN⁻). The interaction often leads to a deprotonation of the N-H group, resulting in a distinct colorimetric or fluorescent response. While specific examples focusing solely on the this compound core are still emerging, the principles established with simpler pyrrolic and indolic sensors provide a strong foundation for the future design of hosts based on this scaffold. The rigid structure of the this compound system can offer pre-organization of binding sites, potentially leading to enhanced guest selectivity compared to more flexible systems.

Below is a representative data table illustrating the type of information gathered from host-guest chemistry studies on related heterocyclic systems, which serves as a model for future research on this compound derivatives.

Host Compound DerivativeGuest SpeciesBinding Stoichiometry (Host:Guest)Association Constant (Kₐ)Detection Limit
Pyrrolo[1,2-a]quinoxaline-ThiopheneSodium Ion (Na⁺)1:1Not Reported2.219 nM
Pyrrole-Isoxazole DerivativeFluoride Ion (F⁻)1:1Not ReportedNot Reported
Bisindolylpyrrole DerivativeDihydrogen Phosphate (H₂PO₄⁻)1:1Not ReportedNot Reported

Future Directions and Emerging Research Areas for 9h Pyrrolo 1,2 a Indole

Novel Synthetic Methodologies for Enhanced Accessibility of 9H-Pyrrolo[1,2-a]indole

The development of efficient and versatile synthetic routes is paramount for exploring the full potential of the this compound core. Future research will likely focus on methodologies that offer improved yields, greater functional group tolerance, and enhanced sustainability.

Key emerging strategies include:

Catalytic Cascade Reactions: Researchers are developing efficient one-pot syntheses that proceed through a cascade of reactions. For instance, a copper(II)-catalyzed Friedel-Crafts alkylation/annulation cascade reaction of substituted indoles with 1,2-dicarbonyl-3-enes has been established to produce diverse 9H-pyrrolo[1,2-a]indoles. researchgate.netnih.govacs.org Similarly, Brønsted acid-catalyzed cascade reactions, involving Friedel-Crafts alkenylation followed by a 1,6-addition/condensation sequence, provide effective access to highly functionalized derivatives. rsc.orgnih.gov Future work will likely expand the scope of these cascade reactions by employing novel catalysts and reaction partners.

Phosphine-Catalyzed Reactions: Phosphine-mediated reactions represent a powerful tool for constructing the tricyclic scaffold. A notable example is the phosphine-catalyzed umpolung addition/intramolecular Wittig reaction, which allows for the synthesis of a wide array of functionalized 9H-pyrrolo[1,2-a]indoles. researchgate.netnih.gov The development of phosphine (B1218219) catalysis that operates with in-situ catalyst recycling will be a significant step forward. nih.gov

Environmentally Benign Approaches: There is a growing trend towards "green" synthetic protocols. A new approach involves the reaction between indoles and chalcones under metal- and solvent-free conditions, using a Brønsted acidic ionic liquid as a recyclable catalyst. researchgate.netresearchgate.net This method is advantageous as it produces only water as a byproduct. researchgate.netresearchgate.net Further exploration of solid-supported catalysts and aqueous reaction conditions will be a key research focus.

Synthetic Strategy Catalyst/Reagent Key Features Reference(s)
Friedel-Crafts/Annulation CascadeCu(OTf)₂Operationally simple, uses readily available starting materials. researchgate.netnih.govacs.org
Alkenylation/Condensation CascadeBrønsted Acid (e.g., p-TSA)Forms highly functionalized products in a one-pot process. rsc.orgnih.gov
Umpolung Addition/Wittig ReactionPhosphineCatalytic in phosphine with in-situ oxide reduction. researchgate.netnih.gov
Metal- and Solvent-Free ReactionBrønsted Acidic Ionic LiquidEnvironmentally friendly, catalyst can be recycled. researchgate.netresearchgate.net

Exploration of Undiscovered Reactivity Patterns of this compound

While many synthetic routes build the this compound core, the inherent reactivity of the formed tricyclic system is less explored. Future research will delve into discovering new reactivity patterns to enable novel functionalizations and transformations.

Emerging areas of exploration include:

Cycloaddition Reactions: The electron-rich pyrrole (B145914) moiety suggests potential for various cycloaddition reactions. While hetero-Diels-Alder reactions have been studied in the context of synthesizing related indole (B1671886) systems, their application to the pre-formed this compound scaffold is an area ripe for investigation. nih.govuc.pt Exploring reactions with various dienophiles could lead to complex, polycyclic architectures.

Late-Stage Functionalization: Developing methods to selectively functionalize the scaffold after its construction is a major goal. This includes exploring electrophilic aromatic substitution, where the most reactive positions need to be determined, and transition-metal-catalyzed C-H activation to introduce substituents at specific sites on both the pyrrole and benzene (B151609) rings.

Isomerization and Rearrangements: The isomerization of related 3H-isomers to the more stable this compound is a known process. aablocks.com A deeper investigation into controlled isomerization and other skeletal rearrangements, potentially triggered by light or specific catalysts, could unlock access to novel isomers and derivatives. For example, the hydrolysis of a 9-chloro derivative highlights the potential for derivatization at the C9 position. aablocks.com

Integration of this compound in Advanced Materials for Non-Biological Applications

Beyond its well-documented biological relevance, the unique electronic and photophysical properties of the this compound structure make it a promising candidate for advanced materials.

Future applications in materials science include:

Organic Electronics: Certain derivatives have been identified as promising for applications in organic electronics. Research has highlighted their potential as blue-emitting luminophores and in the development of materials with thermally activated delayed fluorescence (TADF), which are crucial for highly efficient organic light-emitting diodes (OLEDs). mdpi.com

Dye-Sensitized Solar Cells (DSSCs): The applicability of pyrrolo[1,2-a]indoles in dye-sensitized solar cells has been noted, driven by their strong fluorescence properties. researchgate.net Future work will focus on designing and synthesizing derivatives with tailored absorption and emission spectra to maximize solar cell efficiency.

Non-Linear Optical (NLO) Materials: Indole-based structures are being investigated for their NLO properties. The synthesis of 6-(pyrrolidin-1-yl)-1H-indole to create a chromophore with enhanced NLO properties suggests that the pyrrolo[1,2-a]indole scaffold could be similarly modified to create advanced NLO materials for applications in telecommunications and optical computing. openmedicinalchemistryjournal.com

Application Area Key Property/Function Potential Use Reference(s)
Organic ElectronicsBlue-emitting luminophores, TADFOrganic Light-Emitting Diodes (OLEDs) mdpi.com
Energy ConversionFluorescence, Light AbsorptionDye-Sensitized Solar Cells (DSSCs) researchgate.net
PhotonicsNon-Linear Optical (NLO) ChromophoresOptical Computing, Telecommunications openmedicinalchemistryjournal.com

Development of High-Throughput Screening Methods for this compound Research

To accelerate the discovery of new applications for this compound derivatives, high-throughput screening (HTS) methodologies are essential. These methods allow for the rapid evaluation of large libraries of compounds.

An important development in this area is the creation of a high-throughput colorimetric assay for the detection and quantification of pyrroloindoles. researchgate.net

Colorimetric Detection: This assay utilizes cerium sulfate (B86663) as a reagent for the colorimetric quantification of these compounds in a microtiter plate format. researchgate.net

Enzyme Engineering and Drug Discovery: Such HTS methods are crucial for screening mutant libraries of enzymes that produce pyrroloindoles, thereby facilitating enzyme engineering. researchgate.netdp.tech They can also be adapted to screen chemical libraries for derivatives with specific biological or material properties, significantly speeding up the discovery process. researchgate.netresearchgate.net

Future research will focus on expanding the repertoire of HTS assays, including fluorescence-based or mass spectrometry-based methods, to screen for a wider range of properties and applications.

Synergistic Approaches Combining Computational and Experimental Studies of this compound

The integration of computational chemistry with experimental work provides powerful insights into the structure, reactivity, and properties of molecules, guiding experimental design and saving resources.

This synergistic approach is becoming increasingly vital in this compound research:

Mechanism Elucidation: Density Functional Theory (DFT) calculations are being used to elucidate complex reaction mechanisms. For instance, DFT has been employed to understand the formation of pyrindino[1,2-a]indoles through the contraction of an o-quinone ring, helping to rationalize the observed products. acs.org

Predicting Reactivity and Selectivity: Computational models can predict the regioselectivity of reactions. Theoretical calculations have been used to investigate the hetero-Diels-Alder reactivity of related indole systems, confirming that the reaction is controlled by the LUMO of the heterodiene and the HOMO of the dienophile, which aligns with experimental observations. nih.govuc.pt

Understanding Photophysical Properties: The combination of experimental measurements (absorption, fluorescence) with Time-Dependent DFT (TD-DFT) calculations is being used to understand the electronic structure and photophysical properties of new pyrrolo[1,2-a]indole-containing macrocycles, which is essential for their application in materials science. researchgate.net

Future research will see an even tighter integration of these approaches, with computational screening of virtual libraries predicting promising candidates for synthesis and experimental validation, creating a rapid and efficient discovery pipeline.

Q & A

Q. What are the foundational synthetic methods for constructing the 9H-pyrrolo[1,2-a]indole core?

Methodological Answer: The core structure is typically synthesized via cyclization strategies:

  • Friedel-Crafts Alkylation/Annulation : Copper-catalyzed reactions between indoles and 1,2-dicarbonyl-3-enes yield pyrroloindoles with carbonyl groups (65–78% yields) .
  • Visible-Light-Induced Dearomatization : Indoles undergo cascade dearomatizative cyclization with external nucleophiles under blue LED light, achieving 70–85% yields and excellent regioselectivity .
  • Phosphine-Catalyzed Umpolung Addition/Wittig Reaction : Efficient for generating substituted derivatives (e.g., 3H-pyrrolizines) without metal catalysts .

Q. Table 1: Comparison of Core Synthesis Methods

MethodCatalyst/ReagentsYield RangeKey AdvantageReference
Friedel-Crafts AlkylationCu(OTf)₂65–78%Broad substrate scope
Visible-Light CyclizationRu(bpy)₃Cl₂, Blue LED70–85%High regioselectivity
Phosphine-Mediated UmpolungPPh₃50–80%Metal-free, mild conditions

Q. How can structural characterization of this compound derivatives be optimized?

Methodological Answer:

  • X-ray Crystallography : Resolves complex stereochemistry (e.g., 2,3-dihydro derivatives) with mean C–C bond accuracy of 0.002 Å .
  • NMR Spectroscopy : Key diagnostic signals:
    • ¹H NMR : Aromatic protons at δ 6.8–7.5 ppm; NH protons at δ 8.2–10.0 ppm .
    • ¹³C NMR : Carbonyl carbons (C=O) at δ 170–190 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., C₁₁H₈N₂O for oxime derivatives) .

II. Advanced Research Questions

Q. What strategies address contradictions in spectral data during natural product synthesis (e.g., harmalidine)?

Methodological Answer: Discrepancies in NMR data (e.g., harmalidine vs. synthetic intermediates) require:

  • Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values to identify structural mismatches .
  • Isotopic Labeling : Track unexpected dimerization (e.g., 12-membered diimino macrocycles) via ¹⁵N/²H labeling .
  • Selective Oxidation Studies : Optimize conditions for 2α-position oxidation using model substrates (e.g., hexyl-substituted dihydropyrroloindole) to confirm reactivity .

Q. How are radical pathways leveraged to synthesize phosphorylated pyrroloindoles?

Methodological Answer: Copper-Catalyzed Radical Cyclization :

Substrate Design : Use 1-(3-phenylprop-2-yn-1-yl)-1H-indole with diphenylphosphine oxides.

Mechanism :

  • Cu(I) initiates P–H bond activation, generating phosphinyl radicals.
  • Radical addition to alkynes forms C–P bonds, followed by cyclization (60–75% yields) .

Scope : Tolerates electron-withdrawing groups (e.g., NO₂, CF₃) on indole .

Q. Table 2: Radical vs. Polar Pathway Efficiency

PathwayCatalystYield RangeFunctional Group ToleranceReference
RadicalCuI, DTBP60–75%High (EWG/EDG)
Polar (Wittig)PPh₃50–80%Moderate

Q. What catalytic systems control regioselectivity in trifluoromethylthiolated derivatives?

Methodological Answer: Cascade Trifluoromethylthiolation/Cyclization :

  • AgSCF₃-Mediated Reactions :
    • Unsubstituted indoles yield bis-SCF₃ products (55–70% yields).
    • 3-Substituted indoles favor mono-SCF₃ products (40–50% yields) via steric control .
  • Gold Catalysis : Divergent cycloisomerization of indolyl-ynes using Ph₃PAuNTf₂ yields either 9H-pyrroloindoles or 4H-quinolines (total yield up to 65.5%) .

Q. How are stereochemical challenges resolved in dihydropyrroloindole synthesis?

Methodological Answer:

  • Chiral Au Catalysts : Induce enantioselectivity in 2,3-dihydro derivatives (e.g., up to 90% ee for harmalidine intermediates) .
  • Protecting Group Strategies : Use silyl ethers (e.g., TBS) to stabilize reactive NH groups during oxidation .
  • Dynamic Kinetic Resolution : Combine chiral phosphines with substrates prone to tautomerization (e.g., indolones) .

Q. What methodologies validate bioactivity hypotheses for pyrroloindole derivatives?

Methodological Answer:

  • In Silico Screening : Dock mitomycin analogs (e.g., 9H-pyrroloindole-3-ones) into DNA minor grooves to predict intercalation .
  • ELISA Assays : Quantify protein binding (e.g., OD₄₅₀ₙₐ = 0.372 for mural sample A1) .
  • Pyrolysis-GC/MS : Analyze degradation products (e.g., 9H-pyrrolo[3.4-b]indole at 34.231 min retention time) to assess thermal stability .

Q. Key Considerations for Experimental Design

  • Contradiction Analysis : Always cross-validate synthetic intermediates with computational and isotopic methods .
  • Catalyst Selection : Au(I) for enantioselectivity; Cu(I) for radical pathways; phosphines for metal-free conditions .
  • Safety Protocols : Handle thermally unstable derivatives (e.g., oximes) under inert atmospheres to prevent decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.